4-[2-(Trifluoromethoxy)phenyl]thian-4-ol
Description
Properties
IUPAC Name |
4-[2-(trifluoromethoxy)phenyl]thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2S/c13-12(14,15)17-10-4-2-1-3-9(10)11(16)5-7-18-8-6-11/h1-4,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMLBDVXJBUMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC=CC=C2OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(C2=CC=CC=C2OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors with Sulfur Incorporation
A common approach involves cyclization of diols or halides with sulfur sources. For example:
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Thiol-Epoxide Cyclization : Reacting 2-(trifluoromethoxy)phenyl epoxide with hydrogen sulfide (HS) under basic conditions forms the thian-4-ol ring via nucleophilic attack and subsequent intramolecular cyclization.
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SOCl-Mediated Cyclization : Using SOCl and DMSO, a precursor such as 3-(2-(trifluoromethoxy)phenyl)propane-1,2-diol undergoes dehydration and sulfuration to yield the target compound.
Key Data :
Cross-Coupling Reactions
Palladium-catalyzed couplings attach the trifluoromethoxyphenyl group to preformed thian-4-ol intermediates:
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Suzuki-Miyaura Coupling : A boronated thian-4-ol reacts with 2-(trifluoromethoxy)phenyl bromide using Pd(PPh) and NaCO in dioxane/water.
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Buchwald-Hartwig Amination : For nitrogen-containing analogs, though less common for this target.
Optimized Conditions :
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(OAc)/XPhos | CsCO | DMF | 100°C | 65% |
Halogenmethylation and Functionalization
-
Halogenmethylation : Treat 2-(trifluoromethoxy)benzene with paraformaldehyde and HCl gas in methanol to form 4-chloromethyl-1-(trifluoromethoxy)benzene.
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Nucleophilic Substitution : React the chloromethyl intermediate with thiourea followed by hydrolysis to yield the thiol, which cyclizes under acidic conditions.
Critical Step :
-
Chloromethylation efficiency depends on HCl gas flow rate and reaction time (typically 6–8 h at 60°C).
Advanced Functionalization Strategies
Trifluoromethoxy Group Introduction
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Direct Fluorination : Electrophilic trifluoromethylation of 2-hydroxyphenylthian-4-ol using Ruppert-Prakash reagent (TMSCF) and CsF.
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Nucleophilic Displacement : Replace a nitro or halogen substituent on the phenyl ring with trifluoromethoxy via CuI-mediated coupling.
Challenges :
Purification and Characterization
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Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.
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Chromatography : Silica gel elution with hexane/ethyl acetate (8:2) removes non-polar byproducts.
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Spectroscopy : (CDCl): δ = -57.8 ppm (CFO); : δ = 4.21 (s, 1H, OH).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethoxy)phenyl]thian-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
4-[2-(Trifluoromethoxy)phenyl]thian-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethoxy)phenyl]thian-4-ol involves its interaction with specific molecular targets and pathways. This interaction can lead to various effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other proteins that play a role in the compound’s effects.
Comparison with Similar Compounds
Positional Isomers: 4-[4-(Trifluoromethoxy)phenyl]thian-4-ol
Key Differences :
- Substituent Position : The trifluoromethoxy group is located at the para position on the phenyl ring (vs. ortho in the target compound).
- Molecular Data :
| Property | 4-[2-(Trifluoromethoxy)phenyl]thian-4-ol | 4-[4-(Trifluoromethoxy)phenyl]thian-4-ol |
|---|---|---|
| Molecular Formula | C₁₂H₁₃F₃O₂S | C₁₂H₁₃F₃O₂S |
| Molecular Weight (g/mol) | 278.29 | 278.29 |
| CAS Number | Not explicitly provided | 2254573-38-9 |
Implications : The positional isomerism may lead to differences in bioavailability and binding affinity in biological systems. For example, para-substituted analogs are often more thermally stable in polymer applications due to reduced steric strain .
Halogenated Analogs: 4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol
Key Differences :
- Substituents : The phenyl ring bears 2-chloro and 6-methoxy groups instead of a single 2-trifluoromethoxy group.
- Electronic and Steric Effects : The chloro group is electron-withdrawing, while methoxy is electron-donating, creating a polarized aromatic system. This contrasts with the uniformly electron-withdrawing trifluoromethoxy group.
- Molecular Data :
| Property | This compound | 4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol |
|---|---|---|
| Molecular Formula | C₁₂H₁₃F₃O₂S | C₁₂H₁₅ClO₂S |
| Molecular Weight (g/mol) | 278.29 | 282.76 |
Sulfur vs. Oxygen Analogs: 4-((Trifluoromethyl)thio)phenol
Key Differences :
- Functional Group : The compound features a trifluoromethylthio (-SCF₃) group instead of trifluoromethoxy (-OCF₃).
- Acidity and Reactivity : The -SCF₃ group is more lipophilic and less polarizable than -OCF₃, which may increase membrane permeability in biological systems.
- Molecular Data :
| Property | This compound | 4-((Trifluoromethyl)thio)phenol |
|---|---|---|
| Molecular Formula | C₁₂H₁₃F₃O₂S | C₇H₅F₃OS |
| Molecular Weight (g/mol) | 278.29 | 200.17 |
Implications: The smaller molecular size and higher lipophilicity of 4-((trifluoromethyl)thio)phenol make it suitable for applications requiring rapid diffusion, such as agrochemicals .
Ether-Alcohol Derivatives: 2-[4-(Trifluoromethoxy)phenyl]ethanol
Key Differences :
- Core Structure: Replaces the thiane ring with an ethanol group.
- Solubility and Reactivity: The hydroxyl group in ethanol increases hydrophilicity compared to the thiane-based compound.
- Molecular Data :
| Property | This compound | 2-[4-(Trifluoromethoxy)phenyl]ethanol |
|---|---|---|
| Molecular Formula | C₁₂H₁₃F₃O₂S | C₉H₉F₃O₂ |
| Molecular Weight (g/mol) | 278.29 | 212.16 |
Implications: The ethanol derivative is more suited for solvent-based applications or as a building block in polymer synthesis due to its simpler structure .
Sulfonyl Chloride Derivatives: 4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride
Key Differences :
- Functional Group : Features a sulfonyl chloride (-SO₂Cl) group, a strong electrophile.
- Reactivity : The sulfonyl chloride enables nucleophilic substitution reactions, unlike the hydroxyl group in the target compound.
- Molecular Data :
| Property | This compound | 4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride |
|---|---|---|
| Molecular Formula | C₁₂H₁₃F₃O₂S | C₈H₆ClF₃O₃S |
| Molecular Weight (g/mol) | 278.29 | 298.64 |
Implications : This derivative is valuable in synthesizing sulfonamides or sulfonate esters for pharmaceutical intermediates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(Trifluoromethoxy)phenyl]thian-4-ol, and what key intermediates should be monitored?
- The synthesis typically involves coupling a trifluoromethoxy-substituted phenyl group to a thiane ring. A critical intermediate is the thiol or thiane precursor, which reacts with electrophilic aromatic substitution or nucleophilic addition. For example, the use of 4-(trifluoromethoxy)phenol derivatives (CAS 828-27-3) as starting materials has been documented . Monitoring intermediates like 2-(4-aminophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide (via SMILES: C1=C(C=CC(=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)N) ensures correct regioselectivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (exact mass: 278.29 g/mol) , complemented by /-NMR to verify the thiane ring geometry and trifluoromethoxy group orientation. The InChIKey
ABMSHGUHYVPGLO-UHFFFAOYSA-Nprovides a reference for spectral comparisons .
Q. What stability considerations are critical for handling this compound under experimental conditions?
- The trifluoromethoxy group is sensitive to hydrolysis under acidic/basic conditions. Store the compound in anhydrous environments at –20°C to prevent decomposition. Monitor for thiane ring oxidation using thin-layer chromatography (TLC) with fluorogenic reagents like 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin to detect thiol byproducts .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
- The electron-withdrawing trifluoromethoxy group (-OCF) deactivates the phenyl ring, directing nucleophilic attacks to the para position relative to the thiane moiety. Kinetic studies using second-order rate constants for thiol derivatization (e.g., with thiophenol) reveal competing pathways, forming products like phenylcyanoglyoxime or isoxazole derivatives depending on reaction conditions .
Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound?
- Discrepancies in product distribution (e.g., thiol adducts vs. cyclized derivatives) often arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (DMF, DMSO) favor cyclization via intramolecular hydrogen bonding, while non-polar solvents promote direct thiol coupling. Systematic optimization of temperature (25–80°C) and stoichiometry is recommended .
Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR)?
- Replace the thiane ring with thiazole or thiadiazine scaffolds (e.g., 2-(4-bromophenyl)-4-[3-(trifluoromethoxy)phenyl]thiazole) to modulate electronic and steric effects . Computational docking studies (e.g., using the MDL identifier
MFCD31693997) can predict binding affinity changes in biological targets .
Q. What advanced analytical methods are suitable for detecting trace metabolites or degradation products?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) can identify metabolites like 4-(trifluoromethoxy)benzoic acid hydrazide (exact mass: 220.0388) . Derivatization with fluorogenic maleimide reagents enhances detection limits for thiol-containing byproducts .
Methodological Notes
- Synthetic Optimization : Use palladium-catalyzed cross-coupling for regioselective aryl-thiane bond formation .
- Data Validation : Cross-reference spectral data with the NIST Chemistry WebBook for -NMR shifts and IR stretching frequencies .
- Contradiction Management : Replicate conflicting experiments under controlled humidity and oxygen levels to isolate environmental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
